2-(4-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(4-CHLOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE is an organic compound that features a chlorophenoxy group and a pyrazolyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the reaction of 4-chlorophenol with 1-(1H-pyrazol-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE: Similar structure with a bromine atom instead of chlorine.
2-(4-METHOXYPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE: Contains a methoxy group instead of a chlorophenoxy group.
Uniqueness
2-(4-CHLOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and biological activity. The specific combination of functional groups in this compound provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-2-4-10(5-3-9)16-8-11(15)14-7-1-6-13-14/h1-7H,8H2 |
InChI Key |
UGTYGJPUUGTILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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